molecular formula C8H8N2O B3165865 3-methyl-1H-indazol-5-ol CAS No. 904086-08-4

3-methyl-1H-indazol-5-ol

Cat. No. B3165865
CAS RN: 904086-08-4
M. Wt: 148.16 g/mol
InChI Key: KFJXASDLOGNCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1H-indazol-5-ol is a compound with the molecular formula C8H8N2O . It has a molecular weight of 148.16 g/mol . The IUPAC name for this compound is 3-methyl-2H-indazol-5-ol .


Synthesis Analysis

The synthesis of indazole derivatives has been a topic of interest in recent years . A common method involves the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization . Another approach involves a copper-catalyzed reaction to form the desired indazole .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring and a pyrazole ring . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound’s complexity, as computed by Cactvs 3.4.8.18, is 151 .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 48.9 Ų . It has a rotatable bond count of 0 and a covalently-bonded unit count of 1 . The exact mass and monoisotopic mass of the compound are both 148.063662883 g/mol .

Scientific Research Applications

Structural Analysis and Supramolecular Interactions

The study by Teichert et al. (2007) provides a comprehensive analysis of the structure of fluorinated indazoles, including 3-methyl-1H-indazol-5-ol. The research highlights the impact of fluorine substitution on the supramolecular structure of NH-indazoles. By employing X-ray crystallography and multinuclear magnetic resonance spectroscopy, the study reveals that this compound forms hydrogen-bonded dimers in the crystal, exhibiting unique supramolecular interactions. These findings contribute to understanding the fundamental aspects of indazole chemistry and its implications for material science and drug design (Teichert, Oulié, Jacob, Vendier, Etienne, Claramunt, López, Pérez Medina, Alkorta, Elguero, 2007).

Synthesis and Chemical Characterization

Research on the regiospecific synthesis of indazole isomers by Dandu et al. (2007) provides valuable insights into the synthetic methodologies applicable to this compound derivatives. This study outlines a regiospecific approach for synthesizing N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers, demonstrating the versatility of indazole compounds in chemical synthesis. Such research offers a foundation for developing novel indazole-based molecules with potential applications in medicinal chemistry and materials science (Dandu, Tao, Josef, Bacon, Hudkins, 2007).

Biological Activity and Potential Therapeutic Applications

The exploration of bis(indazol-3-ols) as potential antimalarial drugs by Alho et al. (2009) signifies the biological relevance of indazole derivatives. The study synthesizes bis(indazol-3-ol) derivatives and evaluates them as inhibitors of biocrystallization of ferriprotoporphyrin IX, a Plasmodium detoxification-specific process. Such research underscores the potential of indazole derivatives, including this compound, in developing new therapeutic agents against malaria and possibly other parasitic diseases (Alho, García-Sánchez, Nogal-Ruiz, Escario, Gómez-Barrio, Martínez-Fernández, Arán, 2009).

Material Science Applications

A study by Kang et al. (2014) investigates 5-hydroxy-1H-indazole (a close relative of this compound) as an effective film-forming additive for high-voltage positive electrodes in lithium-ion batteries. The research demonstrates that the oxidative decomposition of the additive forms a protective, thin, and less resistive film on the electrode, significantly enhancing the cycling performance of the battery. This application highlights the versatility of indazole derivatives in material science, particularly in developing advanced materials for energy storage technologies (Kang, Yoon, Mun, Park, Song, Benayad, Oh, 2014).

Mechanism of Action

Target of Action

Indazole derivatives, which include 3-methyl-1h-indazol-5-ol, have been found to exhibit a wide variety of biological activities . These activities suggest that indazole derivatives may interact with multiple targets, including enzymes like cyclo-oxygenase-2 (COX-2) and 5-lipoxygenase .

Mode of Action

Indazole derivatives have been shown to inhibit the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid, catalyzed by 5-lipoxygenase . This suggests that this compound might interact with its targets, leading to the inhibition of certain enzymatic reactions.

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may affect the arachidonic acid pathway . This pathway is involved in the production of eicosanoids, which are signaling molecules that regulate inflammation and immunity.

Result of Action

Indazole derivatives have been shown to possess anti-inflammatory activity . This suggests that this compound may exert similar effects, potentially by inhibiting the production of inflammatory mediators.

Safety and Hazards

While specific safety and hazard information for 3-methyl-1H-indazol-5-ol is not detailed in the retrieved sources, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds .

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, it is expected that the medicinal properties of 3-methyl-1H-indazol-5-ol and similar compounds will continue to be explored in the future .

properties

IUPAC Name

3-methyl-2H-indazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-7-4-6(11)2-3-8(7)10-9-5/h2-4,11H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJXASDLOGNCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670312
Record name 3-Methyl-2H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

904086-08-4
Record name 3-Methyl-2H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-1H-indazol-5-ol
Reactant of Route 2
3-methyl-1H-indazol-5-ol
Reactant of Route 3
Reactant of Route 3
3-methyl-1H-indazol-5-ol
Reactant of Route 4
3-methyl-1H-indazol-5-ol
Reactant of Route 5
Reactant of Route 5
3-methyl-1H-indazol-5-ol
Reactant of Route 6
3-methyl-1H-indazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.